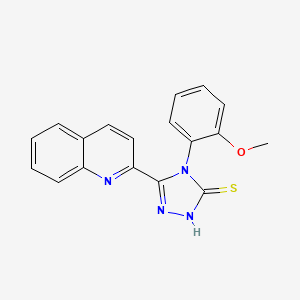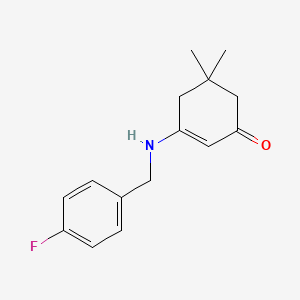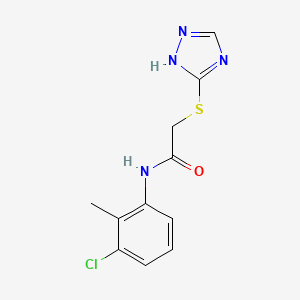
4-(2-methoxyphenyl)-5-(quinolin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a triazole ring fused with quinoline and methoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with quinoline derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the quinoline moiety, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds with triazole and quinoline moieties are often investigated for their antimicrobial, antifungal, and anticancer properties. They may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery and development for treating various diseases.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them valuable in various applications.
Mechanism of Action
The mechanism of action of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-METHOXYPHENYL)-5-(2-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 4-(2-METHOXYPHENYL)-5-(2-ISOQUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
The uniqueness of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE lies in its specific substitution pattern and the presence of both methoxyphenyl and quinoline groups. This combination may confer distinct biological activities and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4OS/c1-23-16-9-5-4-8-15(16)22-17(20-21-18(22)24)14-11-10-12-6-2-3-7-13(12)19-14/h2-11H,1H3,(H,21,24) |
InChI Key |
XTVXFJSDVFPFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11089177.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11089182.png)
![4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B11089184.png)

![N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide](/img/structure/B11089205.png)
![Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B11089211.png)
![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11089228.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11089255.png)
![(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11089268.png)
![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)


![methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11089284.png)
